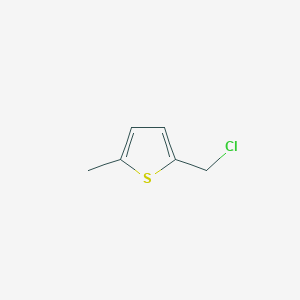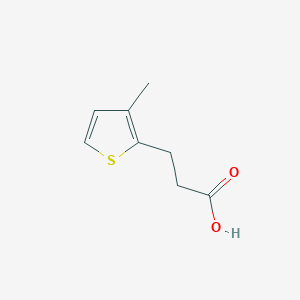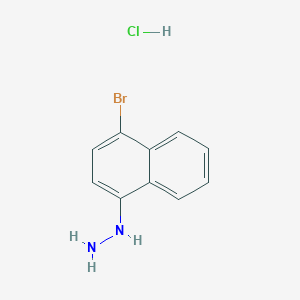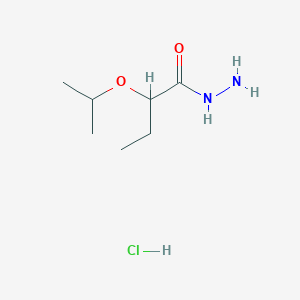
2-Isopropoxybutanohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxybutanohydrazide hydrochloride is a chemical compound with the CAS Number: 1049749-98-5 . It has a molecular weight of 196.68 and its molecular formula is C7H16N2O2 . It is a hydrazide derivative that has shown promising biological activity and potential therapeutic effects.
Molecular Structure Analysis
The InChI code for 2-Isopropoxybutanohydrazide hydrochloride is 1S/C7H16N2O2.ClH/c1-4-6 (7 (10)9-8)11-5 (2)3;/h5-6H,4,8H2,1-3H3, (H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Isopropoxybutanohydrazide hydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry & Environmental Science
- The degradation of chlorotriazine pesticides in agricultural settings involves reactions with sulfate radicals. The presence of ethyl or isopropyl groups, similar to those in 2-isopropoxybutanohydrazide hydrochloride, significantly influences the reactivity of these pesticides with sulfate radicals, impacting environmental contamination and water treatment processes (Lutze et al., 2015).
Biofuel Production
- The fermentative production of biofuels, such as isobutene, involves metabolic engineering and bio-catalysis. Compounds like 2-isopropoxybutanohydrazide hydrochloride, which share structural similarities with isobutene, are relevant in understanding the biochemical pathways and optimization strategies for bio-based production, potentially replacing petrochemical sources (van Leeuwen et al., 2012).
Biotechnology & Genetic Engineering
- In genetic engineering, the modification of metabolic pathways, such as the conversion of 3-hydroxyisovalerate to isobutene, involves enzymes and compounds structurally related to 2-isopropoxybutanohydrazide hydrochloride. Understanding the enzyme kinetics and metabolic fluxes associated with these compounds is crucial for developing bio-based production methods for valuable chemicals like isobutanol (Bastian et al., 2011).
Polymer Chemistry
- In polymer chemistry, understanding the reactivity and quenching mechanisms of molecules like alkoxybenzenes, which may structurally relate to 2-isopropoxybutanohydrazide hydrochloride, is crucial for end-quenching of catalyzed polyisobutylene polymerizations. This knowledge aids in the synthesis and functionalization of polymers for various industrial applications (Morgan et al., 2010).
Chemical Process Engineering
- In the field of chemical process engineering, the understanding of compound reactivity and degradation pathways is essential. For instance, the study of the degradation of fermented isobutanol to produce renewable chemicals and fuels involves compounds structurally similar to 2-isopropoxybutanohydrazide hydrochloride. This research is crucial for optimizing industrial processes for energy sustainability (Taylor et al., 2010).
Material Science & Corrosion Chemistry
- The evaluation of anticorrosion properties of hydrazide derivatives on composite materials in acidic mediums is an important area of material science. The interactions of compounds like 2-isopropoxybutanohydrazide hydrochloride with metal surfaces can inform the design of corrosion inhibitors, impacting the longevity and reliability of industrial materials (Shetty et al., 2020).
Eigenschaften
IUPAC Name |
2-propan-2-yloxybutanehydrazide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-4-6(7(10)9-8)11-5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVMOMYUJOHBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586419 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]butanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxybutanohydrazide hydrochloride | |
CAS RN |
1049749-98-5 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]butanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

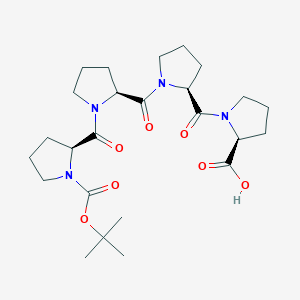
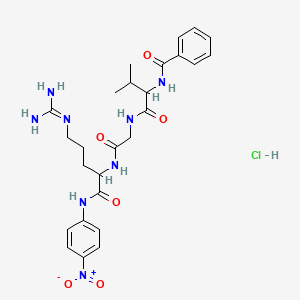
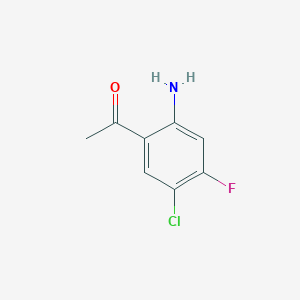

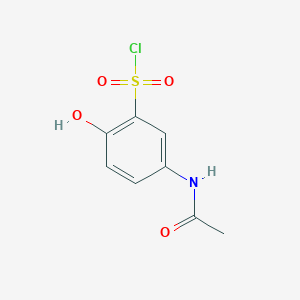
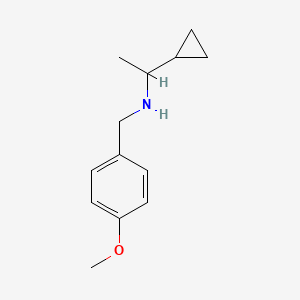
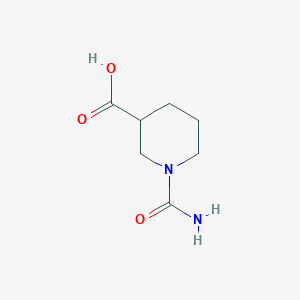
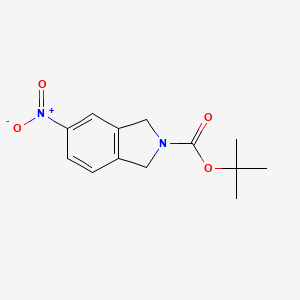
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
